methylmalonyl-coenzyme A

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

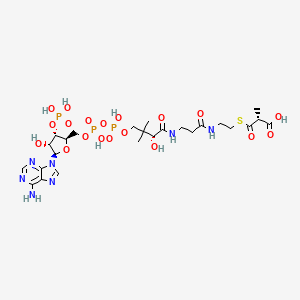

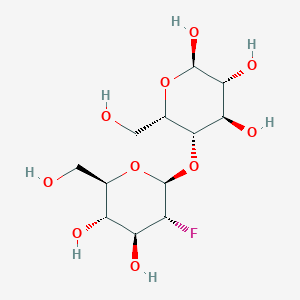

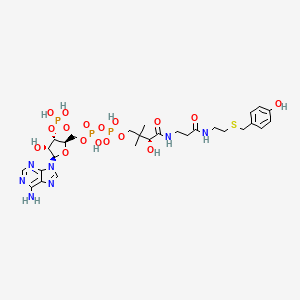

Methylmalonyl-coenzyme A is a thioester consisting of coenzyme A linked to methylmalonic acid. This compound is crucial in the metabolism of fatty acids with an odd number of carbons, certain amino acids (valine, isoleucine, methionine, threonine), and cholesterol side-chains .

Preparation Methods

Synthetic Routes and Reaction Conditions

Methylmalonyl-coenzyme A can be synthesized through a two-step procedure. The first step involves the preparation of the thiophenyl ester of methylmalonic acid using dicyclohexylcarbodiimide as a condensing agent. This is followed by transesterification with coenzyme A, yielding this compound in an 80% overall yield . An additional step, methylation of malonic acid with iodomethane, can introduce a stable or radioactive isotope into the product .

Industrial Production Methods

Industrial production methods for this compound often involve chemo-enzymatic synthesis. This approach systematically tests various methods for the synthesis of acyl-coenzyme A thioesters, including saturated acyl-coenzyme A, α,β-unsaturated acyl-coenzyme A, and α-carboxylated acyl-coenzyme A . These methods are scalable and do not require special chemical equipment, making them convenient for biological laboratories .

Chemical Reactions Analysis

Types of Reactions

Methylmalonyl-coenzyme A undergoes several types of reactions, including:

Isomerization: It is converted into succinyl-coenzyme A by this compound mutase.

Epimerization: The enzyme this compound epimerase catalyzes the interconversion of D- and L-methylmalonyl-coenzyme A.

Common Reagents and Conditions

Propionyl-coenzyme A and bicarbonate: These are converted to this compound by the enzyme propionyl-coenzyme A carboxylase.

Major Products Formed

Succinyl-coenzyme A: This is the major product formed from the isomerization of this compound.

Scientific Research Applications

Methylmalonyl-coenzyme A has several scientific research applications:

Chemistry: It is used in the study of coenzyme A-dependent enzymes and pathways.

Biology: It plays a role in the metabolism of fatty acids, amino acids, and cholesterol.

Medicine: It is involved in the diagnosis and study of metabolic disorders such as methylmalonic acidemia.

Industry: It is used in the production of various coenzyme A esters that are of biochemical interest.

Mechanism of Action

Methylmalonyl-coenzyme A exerts its effects through several mechanisms:

Comparison with Similar Compounds

Methylmalonyl-coenzyme A can be compared with other similar compounds:

Succinyl-coenzyme A: This compound is the product of the isomerization of this compound and plays a key role in the tricarboxylic acid cycle.

Propionyl-coenzyme A: This is the precursor to this compound in the metabolic pathway.

Malonyl-coenzyme A: This compound is involved in fatty acid biosynthesis and is structurally similar to this compound.

This compound is unique due to its role in both the metabolism of odd-chain fatty acids and certain amino acids, as well as its involvement in the tricarboxylic acid cycle .

Properties

CAS No. |

73173-92-9 |

|---|---|

Molecular Formula |

C25H40N7O19P3S |

Molecular Weight |

867.6 g/mol |

IUPAC Name |

(2R)-3-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethylsulfanyl]-2-methyl-3-oxopropanoic acid |

InChI |

InChI=1S/C25H40N7O19P3S/c1-12(23(37)38)24(39)55-7-6-27-14(33)4-5-28-21(36)18(35)25(2,3)9-48-54(45,46)51-53(43,44)47-8-13-17(50-52(40,41)42)16(34)22(49-13)32-11-31-15-19(26)29-10-30-20(15)32/h10-13,16-18,22,34-35H,4-9H2,1-3H3,(H,27,33)(H,28,36)(H,37,38)(H,43,44)(H,45,46)(H2,26,29,30)(H2,40,41,42)/t12-,13-,16-,17-,18+,22-/m1/s1 |

InChI Key |

MZFOKIKEPGUZEN-AGCMQPJKSA-N |

Isomeric SMILES |

C[C@H](C(=O)O)C(=O)SCCNC(=O)CCNC(=O)[C@@H](C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O |

Canonical SMILES |

CC(C(=O)O)C(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2S,8R)-8-Benzyl-2-hydroperoxy-6-(4-hydroxyphenyl)-2-(2-naphthylmethyl)-7,8-dihydroimidazo[1,2-A]pyrazin-3(2H)-one](/img/structure/B10776742.png)

![2-{4-[2-(S)-Allyloxycarbonylamino-3-{4-[(2-carboxy-phenyl)-oxalyl-amino]-phenyl}-propionylamino]-butoxy}-6-hydroxy-benzoic acid methyl ester](/img/structure/B10776752.png)

![Phosporic acid mono-[3,4-dihydroxy-5-(5-methoxy-benzoimidazol-1-YL)-tetrahydro-furan-2-ylmethyl] ester](/img/structure/B10776759.png)

![S-{(3R,5R)-5-[(S)-amino(carboxy)methyl]isoxazolidin-3-yl}-L-cysteine](/img/structure/B10776775.png)

![2-[4-((2-Amino-4-oxo-3,4-dihydro-pyrido[3,2-D]pyrimidin-6-ylmethyl)-{3-[5-carbamoyl-3-(3,4-dihydroxy-5-phosphonooxymethyl-tetrahydro-furan-2-YL)-3H-imidazol-4-YL]-acryloyl}-amino)-benzoylamino]-pentanedioic acid](/img/structure/B10776786.png)

![2-[4-(Hydroxy-methoxy-methyl)-benzyl]-7-(4-hydroxymethyl-benzyl)-1,1-dioxo-3,6-bis-phenoxymethyl-1lambda6-[1,2,7]thiadiazepane-4,5-diol](/img/structure/B10776814.png)